Z-HoLeu-OH

Description

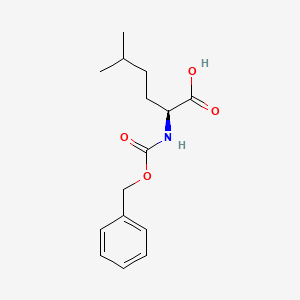

Z-HoLeu-OH, or benzyloxycarbonyl-homoleucine, is a protected amino acid derivative widely used in peptide synthesis. The compound features a benzyloxycarbonyl (Z) group protecting the α-amino group and a homoleucine (HoLeu) side chain—a six-carbon branched alkyl chain, differing from leucine by an additional methylene group. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.30 g/mol (inferred from homologs like Z-Leu-OH and Z-Phe-OH) .

Homoleucine’s extended hydrophobic side chain enhances lipid solubility, making this compound valuable for modifying peptide hydrophobicity and stability. The Z group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane), a critical feature in stepwise peptide assembly .

Synthesis: this compound is typically synthesized via carbodiimide-mediated coupling, using reagents like EDC.HCl and HOBt in dichloromethane (DCM) at 0–20°C, followed by chromatographic purification .

Properties

IUPAC Name |

(2S)-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGMLYODRBTQRC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Protection of Leucine: The synthesis begins with the protection of the amino group of leucine using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms Z-leucine.

Hydroxylation: The next step involves the hydroxylation of the side chain of Z-leucine. This can be achieved using various hydroxylating agents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Purification: The final product, Z-Hydroxy-L-leucine, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of Z-Hydroxy-L-leucine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Z-Hydroxy-L-leucine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form Z-leucine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group in Z-Hydroxy-L-leucine can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

Oxidation: Z-Keto-leucine or Z-Aldehyde-leucine.

Reduction: Z-Leucine.

Substitution: Z-Chloro-leucine or Z-Bromo-leucine.

Scientific Research Applications

Chemistry: Z-Hydroxy-L-leucine is used as a building block in peptide synthesis, enabling the creation of peptides with specific structural and functional properties.

Biology: In biological research, Z-Hydroxy-L-leucine is employed to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the role of hydroxylated amino acids in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, including the development of peptide-based drugs and inhibitors. Its hydroxylated side chain can enhance the binding affinity and specificity of peptides to their targets.

Industry: Z-Hydroxy-L-leucine is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the synthesis of complex molecules with desired properties.

Mechanism of Action

Molecular Targets and Pathways: Z-Hydroxy-L-leucine exerts its effects by interacting with specific enzymes and receptors in biological systems. The hydroxyl group in its side chain can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Key Observations :

- Side-Chain Impact : this compound’s longer side chain increases hydrophobicity (LogP ~3.2) compared to Z-Leu-OH (LogP ~2.8), enhancing membrane permeability in peptide conjugates .

- Solubility : Dipeptides like Cbz-Leu-Abu-OH and Z-Gly-Leu-OH exhibit higher aqueous solubility due to additional polar amide bonds, whereas this compound and Z-Phe-OH are sparingly soluble .

- Stereochemistry : Z-D-Leu-OH () shares identical molecular weight with Z-Leu-OH but differs in chiral configuration, affecting enzymatic recognition in biological systems .

Biological Activity

Z-HoLeu-OH, a compound with significant potential in biochemical research, is a derivative of leucine and has garnered interest due to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a dipeptide derivative characterized by the presence of a hydroxyl group on the leucine moiety. Its molecular formula is , with a molecular weight of approximately 265.30 g/mol. The presence of the hydroxyl group may influence its solubility and interaction with biological targets.

- Enzyme Interaction : this compound exhibits notable interactions with various enzymes, particularly those involved in proteolytic processes. Its structure allows it to act as a substrate or inhibitor, providing insights into enzyme specificity and activity.

- Antiviral Properties : Recent studies have indicated that compounds similar to this compound can inhibit viral replication. For instance, in vitro assays have demonstrated that certain leucine derivatives can impede the replication of coronaviruses, suggesting a potential antiviral application for this compound .

- Stereochemistry Influence : The stereochemical configuration of this compound plays a crucial role in its biological activity. Research indicates that D-amino acids, such as those present in some derivatives, can exhibit different interactions with receptors compared to their L-counterparts, impacting their efficacy in biological systems .

Case Studies and Research Findings

- Antiviral Activity : A study investigating the antiviral effects of leucine derivatives found that this compound showed significant inhibition against human coronaviruses, with an EC50 value indicating effective concentration for antiviral action .

- Proteasome Inhibition : Another research focused on peptide derivatives revealed that certain modifications to leucine-based compounds could enhance their ability to inhibit proteasome activities, critical for cellular regulation and apoptosis .

- Stability and Therapeutic Potential : The stability of D-peptides like this compound against proteolytic degradation suggests their potential as therapeutic agents. They may offer advantages over traditional L-peptides due to their increased resistance to enzymatic breakdown .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.